1-Chloro-2,5-difluoro-3-iodobenzene is an aromatic compound characterized by a benzene ring substituted with one chlorine atom, two fluorine atoms, and one iodine atom. Its molecular formula is CHClFI, and it belongs to a class of halogenated aromatic compounds known for their diverse chemical properties and applications. The specific arrangement of halogen substituents significantly influences the compound's reactivity and biological activity.
The biological activity of 1-chloro-2,5-difluoro-3-iodobenzene has been explored in various contexts. The presence of halogens can enhance its interaction with biological macromolecules, making it a candidate for drug development and radiolabeled compounds for imaging studies. Its unique structure allows it to engage with specific molecular targets, potentially influencing pharmacological activities.
The synthesis of 1-chloro-2,5-difluoro-3-iodobenzene typically involves multi-step processes that include halogenation reactions. A common method includes:
1-Chloro-2,5-difluoro-3-iodobenzene has several applications across different fields:
Interaction studies involving 1-chloro-2,5-difluoro-3-iodobenzene focus on its reactivity with biological macromolecules and other substances. The compound's unique halogen arrangement influences its binding affinity and reactivity profiles, making it a subject of interest in medicinal chemistry and organic synthesis.
Several compounds share structural similarities with 1-chloro-2,5-difluoro-3-iodobenzene. Here are notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Chloro-2,4-difluoro-3-iodobenzene | 1097871-23-2 | 0.88 |
| 1-Chloro-2-iodobenzene | 127654-70-0 | 0.84 |
| 1,3-Difluoro-2-iodobenzene | 1208074-94-5 | 0.86 |
The uniqueness of 1-chloro-2,5-difluoro-3-iodobenzene lies in the specific positions of its halogen substituents on the benzene ring. This arrangement affects its chemical reactivity and physical properties compared to its analogs. For instance, the presence of fluorine atoms at the 2 and 5 positions enhances the compound's stability and influences its electronic properties, making it distinct from other similar compounds.